Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c1-14-21(33-22(25-14)16-4-3-11-24-12-16)18-9-10-20(28-27-18)32-13-19(29)26-17-7-5-15(6-8-17)23(30)31-2/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEQIWBMTSXOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways depending on their structure and the specific target involved.
Biological Activity
Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, often referred to by its CAS number 954698-42-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 433.6 g/mol. The compound features a complex structure that includes thiazole and pyridazine rings, which are known to contribute to various pharmacological activities.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyridazine moieties exhibit promising anticancer properties. For example, studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon carcinoma) and MCF7 (breast cancer). The specific IC50 values for some related compounds have been reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | MCF7 | 27.3 |
| Compound C | T47D | 43.4 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For instance, benzothiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The potential for this compound to act as an antimicrobial agent could be inferred from its structural similarities to these effective compounds.
Anti-inflammatory Effects
Compounds with thiazole structures have also been associated with anti-inflammatory activity. A study indicated that certain thiazole derivatives could significantly reduce inflammation in animal models, suggesting that this compound may exhibit similar effects.
Case Studies and Research Findings
- Study on Thiazole Derivatives : A comprehensive study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of various thiazole derivatives, noting their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antimicrobial Screening : In another research project, a series of thiazole-containing compounds were screened for antimicrobial activity, revealing potent effects against Staphylococcus aureus and Escherichia coli . This suggests a potential for similar activities in Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yli)thio)acetamido)benzoate.
- Inflammation Model : A recent animal study demonstrated that thiazole derivatives could significantly lower levels of pro-inflammatory cytokines in induced inflammation models, indicating their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Research indicates that compounds similar to Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate exhibit a range of biological activities, including:
-
Antimicrobial Properties : Derivatives of thiazole and pyridazine have shown significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been reported to possess minimum inhibitory concentrations (MICs) effective against pathogens like Staphylococcus aureus and Escherichia coli.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL - Antitumor Activity : The thiazole and pyridazine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit tumor cell proliferation by inducing apoptosis through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various thiazole-pyridazine derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that modifications in the side chains could enhance efficacy and reduce toxicity.
- Cancer Cell Line Assessment : In vitro studies on human cancer cell lines showed that certain derivatives of this compound exhibited potent cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Preparation Methods
Preparation of 4-Methyl-2-(Pyridin-3-yl)Thiazole-5-Carboxylic Acid
The thiazole subunit is synthesized via the Hantzsch thiazole synthesis , combining a thiourea derivative with a α-bromoketone.
Procedure :
- Reactant Preparation :
- Cyclization :
Characterization :
Synthesis of 6-Chloropyridazin-3-Amine
The pyridazine core is constructed via cyclocondensation of maleic anhydride with hydrazine hydrate, followed by chlorination.
Procedure :
- Cyclocondensation :
- Maleic anhydride (1.0 equiv) and hydrazine hydrate (1.5 equiv) are heated in ethanol at 80°C for 6 h, yielding pyridazine-3,6-diol (85% yield).
- Chlorination :
Optimization Note :
Excess POCl₃ ensures complete chlorination, while controlled amination prevents over-substitution.
Methyl 4-(2-Mercaptoacetamido)Benzoate
The benzoate terminus is functionalized with a thiol group via a two-step sequence:
Step 1: Amidation of Methyl 4-Aminobenzoate
- Methyl 4-aminobenzoate (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in DCM under N₂, yielding methyl 4-(2-chloroacetamido)benzoate (89% yield).
Step 2: Thiolation
- The chloro intermediate is treated with thiourea (1.5 equiv) in ethanol/water (3:1) at reflux for 8 h. Hydrolysis with NaOH (2M) liberates the thiol, yielding methyl 4-(2-mercaptoacetamido)benzoate (68% yield).
Critical Parameters :
- pH Control : Alkaline conditions (pH 10–12) prevent disulfide formation.
- Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) removes unreacted thiourea.
Final Assembly of the Target Compound
Coupling of Pyridazine and Thiazole Moieties
The pyridazine-amine (Fragment A) is acylated with the thiazole-carboxylic acid (Fragment B) using standard peptide coupling reagents.
Procedure :
- Activation :
- 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid (1.0 equiv) is activated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF for 1 h at 0°C.
- Acylation :
Characterization :
Thioether Formation with Benzoate Thiol
The chloropyridazine intermediate undergoes nucleophilic aromatic substitution (SNAr) with the thiolated benzoate (Fragment C).
Procedure :
- Reaction Setup :
- Workup :
Mechanistic Insight :
The electron-deficient pyridazine ring facilitates SNAr at position 6, displacing chloride with the thiolate nucleophile.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Cyclization
A patent-disclosed method (WO2020167628A1) describes a tandem cyclization approach to assemble the thiazole-pyridazine core in situ:
Procedure :
- A mixture of 3-aminopyridine, methyl 4-(bromomethyl)benzoate, and elemental sulfur is heated in DMF at 120°C for 24 h, directly yielding the thiazole-pyridazine adduct (56% yield).
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly the SNAr reaction:
Optimized Conditions :
- 6-Chloropyridazin-3-amine (1.0 equiv), thiolated benzoate (1.1 equiv), DMF, 150°C, 300 W, 30 min.
- Yield Improvement : 78% vs. 65% (conventional heating).
Analytical and Spectroscopic Data
Key Spectral Assignments :
- FT-IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-S).
- ¹H NMR (600 MHz, DMSO-d₆):
- LC-MS : m/z 477.6 [M+H]⁺ (calc. 477.54).
Industrial-Scale Production Considerations
Q & A
Q. What are the common synthetic routes for this compound, and what factors influence reagent selection?
The synthesis typically involves multi-step reactions, starting with the assembly of the thiazole-pyridazine core followed by coupling with the benzoate moiety. Key steps include:
- Thioether linkage formation : Reacting a pyridazine-thiol intermediate with chloroacetylated benzoate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamido bridge .
- Heterocyclic core synthesis : Using cyclocondensation of thiourea derivatives with α-haloketones to construct the thiazole ring .
Reagent selection is influenced by solubility (e.g., DMF for polar intermediates), reaction efficiency (bases like NaH for deprotonation), and compatibility with sensitive functional groups (e.g., avoiding strong acids that may hydrolyze esters) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.5 ppm) and carbon backbone integrity .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) and detects fragmentation patterns .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
Data interpretation requires cross-referencing with synthetic intermediates and known analogs to rule out impurities .
Q. What biological targets are hypothesized for this compound, and what assays are used?
- Enzyme inhibition : Targets like kinases or proteases are screened via fluorescence-based assays measuring IC₅₀ values .
- Cellular activity : Antiproliferative effects are tested using MTT assays on cancer cell lines (e.g., IC₅₀ < 10 μM in HeLa cells) .
Hypotheses are based on structural analogs; for example, the pyridazine-thiazole motif is associated with kinase inhibition .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing the thiazole-pyridazine core?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use anhydrous DMF to minimize hydrolysis | |
| Temperature | Reflux (80–100°C) for efficient cyclization | |
| Catalyst | Add catalytic KI to enhance nucleophilic substitution | |
| Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) . |
Q. How to resolve contradictions in biological activity data between this compound and its analogs?
Contradictions often arise from subtle structural differences. For example:
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| Pyridin-3-yl thiazole (Target) | Pyridine at position 3 | IC₅₀ = 8.2 μM (Kinase A) |
| Pyridin-2-yl thiazole (Analog) | Pyridine at position 2 | IC₅₀ = 22.4 μM (Kinase A) |
| Docking studies and molecular dynamics simulations can clarify steric or electronic effects of substituent positioning . |
Q. What strategies are employed to analyze structure-activity relationships (SAR) among analogs?
- Systematic substitution : Modify the pyridine ring (e.g., 3- vs. 4-position) or benzoate ester to assess potency changes .
- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors in the thiazole ring) using software like Schrödinger .
- Data correlation : Compare logP values with cellular permeability (e.g., higher logP correlates with better membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
